molecular formula C21H24O9 B1599434 Isorhapontin CAS No. 32727-29-0

Isorhapontin

Cat. No. B1599434
CAS RN: 32727-29-0
M. Wt: 420.4 g/mol
InChI Key: KROOOMRLDATLKO-NNLCMMBNSA-N
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Description



  • Isorhapontin is a stilbenoid compound found in the bark of Norway spruce roots and other spruce species.

  • It is the glucoside of isorhapontigenin.

  • Isorhapontin exhibits antioxidative, antibacterial, and antifungal properties.





  • Synthesis Analysis



    • Isorhapontin biosynthesis proceeds via resveratrol and is enhanced by fungal infection.

    • Stilbene synthase (STS) genes in spruce catalyze the condensation of p-coumaroyl-coenzyme A and malonyl-coenzyme A to yield resveratrol, which is further modified to form isorhapontin and astringin.





  • Molecular Structure Analysis



    • Isorhapontin has the molecular formula C21H24O9 and a molar mass of 420.41 g/mol.

    • It contains five defined stereocenters and a glucopyranoside group.

    • The structure undergoes trans to cis isomerization under UV light exposure.





  • Chemical Reactions Analysis



    • Under extended UV irradiation, isorhapontin undergoes intramolecular cyclization to form phenanthrene structures.

    • New compounds are formed during this process, which have not been described previously.





  • Physical And Chemical Properties Analysis



    • Isorhapontin is photosensitive and undergoes trans to cis isomerization.

    • It has a density of 1.5 g/cm³ and a boiling point of 721.1°C.




  • Scientific Research Applications

    • Anticancer Properties in Bladder Cancer Isorhapontigenin (ISO) has demonstrated notable anticancer effects in human bladder cancer cells. It induces cell-cycle G0–G1 arrest and downregulates cyclin D1 expression by inhibiting specific protein 1 (SP1) transactivation. This leads to a significant inhibitory effect on cancer cell growth (Fang et al., 2013). Additionally, ISO triggers apoptosis and inhibits anchorage-independent growth of bladder cancer cells through the downregulation of the SP1/XIAP pathway (Fang et al., 2012).

    • Effects on Prostate Cancer Isorhapontigenin has been found to inhibit cell growth and induce apoptosis in prostate cancer cells. This occurs through targeting EGFR and its downstream signal pathways, leading to down-regulation of several key proteins involved in cell growth and survival (Zhu et al., 2018).

    • Breast Cancer Treatment In breast cancer cells, isorhapontigenin induces cell death, cell cycle arrest, and inhibits cell proliferation. This effect is mediated through the inhibition of sphingosine kinase, controlling tubulin polymerization, and regulating MAPK/PI3K-mediated cell cycle arrest (Subedi et al., 2019).

    • Anti-Diabetic Effects Isorhapontigenin improves diabetes in mice by regulating the activity and stability of PPARγ in adipocytes. It enhances insulin sensitivity and glucose tolerance, suggesting its potential as a nutraceutical agent for diabetes treatment (Chu et al., 2020).

    • Neuroprotective Impacts ISO exhibits neuroprotective impacts against cerebral ischemia/reperfusion injuries in rats, possibly related to the activation of the PI3K/Akt signaling pathway (Sun & Cui, 2020).

    • Inhibition of Respiratory Burst in Neutrophils Isorhapontigenin shows an inhibitory effect on superoxide anion and hydrogen peroxide production in activated rat neutrophils, suggesting its role in modulating inflammatory responses (Fang & Liu, 2002).

    • Antioxidative Activity ISO possesses potent antioxidative activity, inhibiting lipid peroxidation in various biological systems and showing effects similar to vitamin E (Wang, Lin, & Liu, 2001).

    • Inhibition of Platelet Activation Isorhapontigenin selectively inhibits ADP-induced platelet aggregation, affecting integrin αIIbβ3 signaling and decreasing Akt phosphorylation. This highlights its potential role in preventing thrombotic diseases (Ravishankar et al., 2019).

    • Impact on Autophagy and Cellular Transport ISO induces autophagy in human bladder cancer cells and affects cellular transport mechanisms, indicating its broader implications in cell biology (Liang et al., 2016), (Yuan et al., 2017).

    • Renoprotective Effects Isorhapontigenin exhibits renoprotective effects in type 2 diabetic rats, possibly through the modulation of the NF-κB signaling pathway, suggesting its therapeutic potential in diabetic nephropathy (Qiu et al., 2016).

    Safety And Hazards



    • No specific hazards associated with isorhapontin have been reported.

    • As with any chemical, standard safety precautions should be followed.




  • Future Directions



    • Further research is needed to explore isorhapontin’s potential applications in medicine, preservatives, and functional ingredients.




    I hope this analysis provides a comprehensive overview of isorhapontin! If you need more details or have additional questions, feel free to ask.


    properties

    CAS RN

    32727-29-0

    Product Name

    Isorhapontin

    Molecular Formula

    C21H24O9

    Molecular Weight

    420.4 g/mol

    IUPAC Name

    (2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol

    InChI

    InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1

    InChI Key

    KROOOMRLDATLKO-NNLCMMBNSA-N

    Isomeric SMILES

    COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

    SMILES

    COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

    Canonical SMILES

    COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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